Cas no 946387-40-2 (2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione)

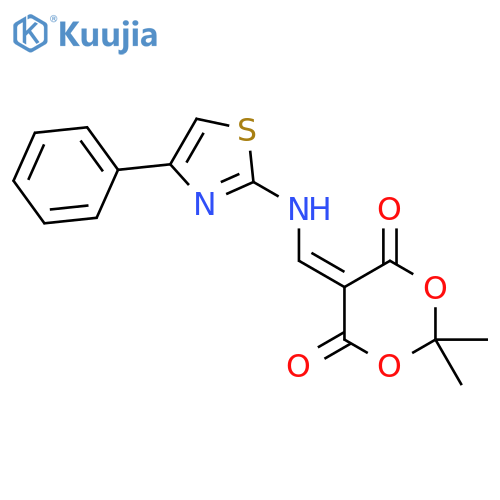

946387-40-2 structure

商品名:2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione

CAS番号:946387-40-2

MF:C16H14N2O4S

メガワット:330.358362674713

MDL:MFCD00170237

CID:5032607

2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione

- STK898863

- 2,2-DIMETHYL-5-(((4-PHENYL(2,5-THIAZOLYL))AMINO)METHYLENE)-1,3-DIOXANE-4,6-DIONE

- 2,2-dimethyl-5-(((4-phenylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

- 2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione

-

- MDL: MFCD00170237

- インチ: 1S/C16H14N2O4S/c1-16(2)21-13(19)11(14(20)22-16)8-17-15-18-12(9-23-15)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)

- InChIKey: UWJYGDVVUYOZTB-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2C=CC=CC=2)N=C1N/C=C1/C(=O)OC(C)(C)OC/1=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 492

- トポロジー分子極性表面積: 106

- 疎水性パラメータ計算基準値(XlogP): 3.5

2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3389-0072-40mg |

2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |

946387-40-2 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3389-0072-15mg |

2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |

946387-40-2 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3389-0072-10μmol |

2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |

946387-40-2 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3389-0072-1mg |

2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |

946387-40-2 | 1mg |

$54.0 | 2023-09-11 | ||

| abcr | AB160125-1g |

2,2-Dimethyl-5-(((4-phenyl(2,5-thiazolyl))amino)methylene)-1,3-dioxane-4,6-dione; . |

946387-40-2 | 1g |

€211.30 | 2024-06-10 | ||

| abcr | AB160125-10g |

2,2-Dimethyl-5-(((4-phenyl(2,5-thiazolyl))amino)methylene)-1,3-dioxane-4,6-dione; . |

946387-40-2 | 10g |

€482.50 | 2024-06-10 | ||

| Life Chemicals | F3389-0072-4mg |

2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |

946387-40-2 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3389-0072-5μmol |

2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |

946387-40-2 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3389-0072-2mg |

2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |

946387-40-2 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3389-0072-50mg |

2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |

946387-40-2 | 50mg |

$160.0 | 2023-09-11 |

2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

946387-40-2 (2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:946387-40-2)2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione

清らかである:99%

はかる:1g

価格 ($):313.0